molecular formula C15H12ClN3O2S2 B2928828 N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-4-chlorobenzene-1-sulfonamide CAS No. 438030-35-4

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-4-chlorobenzene-1-sulfonamide

Cat. No.: B2928828
CAS No.: 438030-35-4
M. Wt: 365.85
InChI Key: DGRGWSBGZDWGAX-UHFFFAOYSA-N
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Description

“N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-4-chlorobenzene-1-sulfonamide” is a chemical compound with the CAS Number: 438030-35-4 . It has a molecular weight of 365.86 . The compound is a part of the thiazole class of compounds, which are known for their wide range of biological activities .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H12ClN3O2S2/c16-11-3-7-13(8-4-11)23(20,21)19-12-5-1-10(2-6-12)14-9-22-15(17)18-14/h1-9,19H,(H2,17,18) . This code provides a detailed description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The compound’s 1H-NMR, 13C-NMR, and IR values have been reported, providing information about its chemical properties .

Scientific Research Applications

Pharmacological Applications and Hypersensitivity Reactions

Sulfonamides are used in various pharmacological applications, including as antimicrobials. Their metabolism and the risk of hypersensitivity reactions have been a focus of research. Studies show that differences in metabolism, such as slow acetylation, may increase the risk of hypersensitivity reactions to sulfonamides, highlighting the importance of understanding individual metabolic responses to these compounds (Rieder et al., 1991).

Antimalarial Efficacy

Research on sulfonamides has also explored their effectiveness against malaria, particularly strains resistant to conventional treatments like chloroquine. For instance, diaphenylsulfone, a sulfonamide, has shown activity against chloroquine-resistant Plasmodium falciparum, offering potential as an alternative treatment option (Degowin et al., 1966).

Cancer Research

In cancer research, sulfonamides have been studied for their role in activating or deactivating carcinogens. Genotypes of enzymes like NAT2 and SULT1A1, involved in the metabolism of aromatic amines and sulfonamides, have been linked to cancer risks, suggesting that understanding these genetic factors could inform personalized treatment strategies (Ozawa et al., 2002).

Antiviral Properties

Some sulfonamides possess antiviral properties, as demonstrated by studies on compounds like enviroxime against rhinovirus infections. These findings indicate potential applications in treating viral diseases, underscoring the versatility of sulfonamides in pharmacology (Phillpotts et al., 1981).

Environmental and Health Safety

The presence of sulfonamides and their metabolites in the environment has raised concerns about human exposure and safety. Studies on perfluorinated sulfonamides in indoor and outdoor environments have revealed their widespread occurrence, pointing to the need for monitoring and managing environmental contamination to protect human health (Shoeib et al., 2005).

Future Directions

The future directions for this compound could involve further exploration of its biological activities, given the known activities of thiazole derivatives . Additionally, more research could be done to elucidate its synthesis process and mechanism of action.

Properties

IUPAC Name

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S2/c16-11-3-7-13(8-4-11)23(20,21)19-12-5-1-10(2-6-12)14-9-22-15(17)18-14/h1-9,19H,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRGWSBGZDWGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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